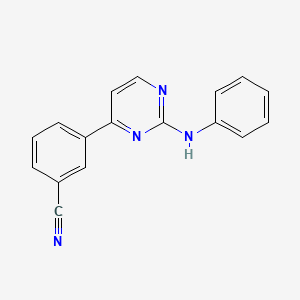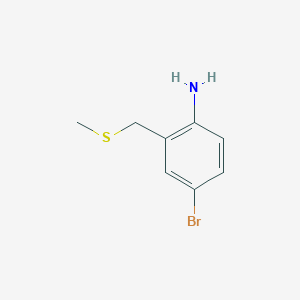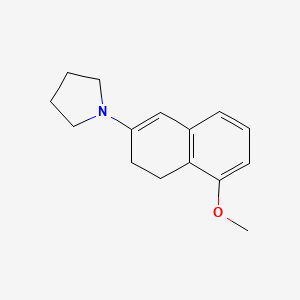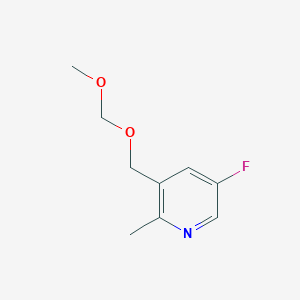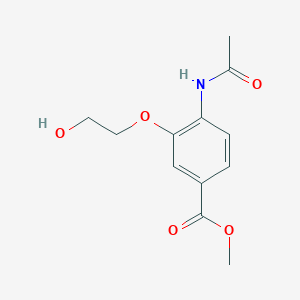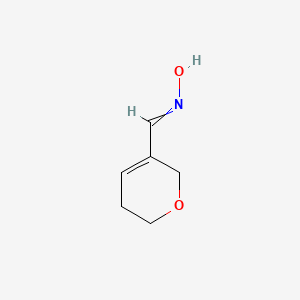
5,6-Dihydro-2h-pyran-3-carboxaldehyde oxime
描述
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is an organic compound with the molecular formula C6H9NO2 It is a derivative of 5,6-dihydro-2H-pyran-3-carboxaldehyde, where the aldehyde group is converted to an oxime
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime typically involves the reaction of 5,6-dihydro-2H-pyran-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
科学研究应用
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of fine chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.
相似化合物的比较
Similar Compounds
5,6-Dihydro-2H-pyran-3-carboxaldehyde: The parent compound, which lacks the oxime group.
2H-Pyran-3-carboxaldehyde: A similar compound with a different degree of saturation.
3,6-Dihydro-2H-pyran-5-carbaldehyde: Another structural isomer with different functional group positioning.
Uniqueness
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other similar molecules. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
属性
CAS 编号 |
71365-12-3 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
N-(3,6-dihydro-2H-pyran-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H9NO2/c8-7-4-6-2-1-3-9-5-6/h2,4,8H,1,3,5H2 |
InChI 键 |
DSQLDURTQNEHJO-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=C1)C=NO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
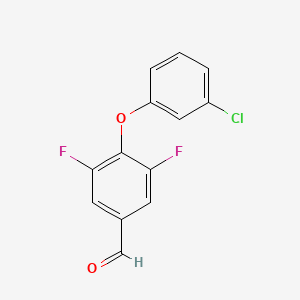
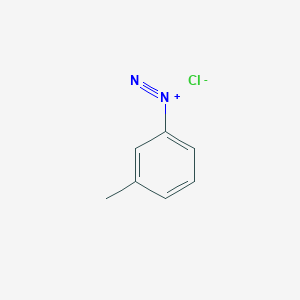
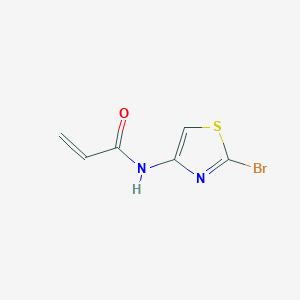
![4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile](/img/structure/B8353161.png)

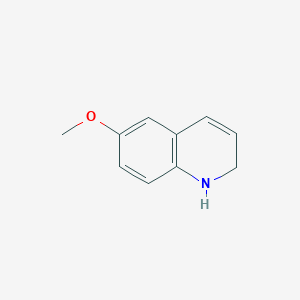
![4,5-Dihydronaphtho[1,2-b]thiophen-6-methanol](/img/structure/B8353184.png)
![N-(2-Chloro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8353188.png)
![2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol](/img/structure/B8353191.png)
